molecular formula C29H27N5O2 B2856573 1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 900892-67-3

1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2856573
CAS No.: 900892-67-3
M. Wt: 477.568
InChI Key: XFGGTYHSJQATFH-UHFFFAOYSA-N
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Description

1-benzyl-9-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C29H27N5O2 and its molecular weight is 477.568. The purity is usually 95%.
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Scientific Research Applications

Cholinesterase and Aβ-Aggregation Inhibitors

Research has identified a class of 2,4-disubstituted pyrimidines as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, aiming at targeting multiple pathological routes in Alzheimer's disease. N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine was found to be a potent acetylcholinesterase (AChE) inhibitor, whereas 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine showed significant potency and selectivity as a butyrylcholinesterase (BuChE) inhibitor. These findings suggest a central pyrimidine ring could serve as a suitable template for developing dual inhibitors of cholinesterase and AChE-induced Aβ aggregation, potentially offering a multifaceted approach to Alzheimer's disease treatment (Mohamed et al., 2011).

Anticancer and Anti-inflammatory Agents

Another study focused on novel pyrazolopyrimidines derivatives, demonstrating their anticancer and anti-5-lipoxygenase activities. This research underscores the structure-activity relationship (SAR) in designing effective anticancer and anti-inflammatory agents, highlighting the potential of pyrazolopyrimidines in treating related conditions (Rahmouni et al., 2016).

Selective Aldose Reductase Inhibitors

Further exploration into 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives revealed their role as selective aldose reductase (ALR2) inhibitors, exhibiting micromolar/submicromolar range activity. These compounds, particularly those bearing a phenol or a catechol moiety, not only showed inhibitory potency but also displayed significant antioxidant properties. This indicates their therapeutic potential in conditions where aldose reductase activity and oxidative stress are implicated, offering insights into the development of new treatments for diabetic complications and other diseases related to oxidative stress (La Motta et al., 2007).

Phosphodiesterase 1 Inhibitors

Another significant application involves the design and synthesis of 3-aminopyrazolo[3,4-d]pyrimidinones as potent and selective inhibitors of phosphodiesterase 1 (PDE1). One such compound, ITI-214, demonstrated picomolar inhibitory potency, excellent selectivity against other PDE families, and efficacy in vivo. ITI-214's development for the treatment of cognitive deficits associated with schizophrenia, Alzheimer's disease, movement disorders, and attention deficit and hyperactivity disorders exemplifies the therapeutic potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one derivatives in a range of central nervous system disorders (Li et al., 2016).

Properties

IUPAC Name

6-benzyl-10-methyl-5-(4-phenylpiperazine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O2/c1-21-9-8-14-33-26(21)30-27-24(28(33)35)19-25(34(27)20-22-10-4-2-5-11-22)29(36)32-17-15-31(16-18-32)23-12-6-3-7-13-23/h2-14,19H,15-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGGTYHSJQATFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)N5CCN(CC5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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